molecular formula C30H40O18 B2995259 Depressine CAS No. 176182-06-2

Depressine

Cat. No.: B2995259
CAS No.: 176182-06-2
M. Wt: 688.632
InChI Key: ODVCSBYBNISFOU-AJNMZTJYSA-N
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Description

Depressine is a compound primarily used in the treatment of major depressive disorder and other mood-related conditions. It is known for its ability to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of depression and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Depressine involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Depressine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Scientific Research Applications

Depressine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on neurotransmitter systems and its potential role in neuroprotection.

    Medicine: Extensively studied for its efficacy in treating mood disorders, anxiety, and other psychiatric conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Depressine exerts its effects by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing mood and emotional stability. The molecular targets include serotonin transporters, norepinephrine transporters, and dopamine transporters.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety.

    Sertraline: Known for its efficacy in treating major depressive disorder and post-traumatic stress disorder.

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for depression and chronic pain management.

Uniqueness of Depressine

This compound is unique in its balanced modulation of multiple neurotransmitter systems, which may contribute to its broad-spectrum efficacy in treating various mood disorders. Unlike some other compounds, it has a relatively favorable side effect profile and is well-tolerated by most patients.

Properties

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O18/c1-3-12-13(15(26(40)42-2)11-44-28(12)48-30-25(39)23(37)21(35)18(10-32)47-30)7-8-43-27(41)14-5-4-6-16(19(14)33)45-29-24(38)22(36)20(34)17(9-31)46-29/h3-6,11-13,17-18,20-25,28-39H,1,7-10H2,2H3/t12-,13+,17-,18-,20-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVCSBYBNISFOU-HNEGCACGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CCOC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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